rac-1,2-Dipalmitoylglycerol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

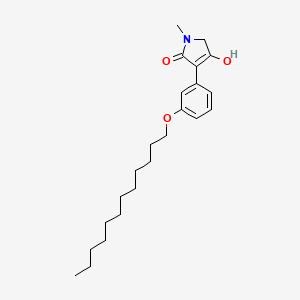

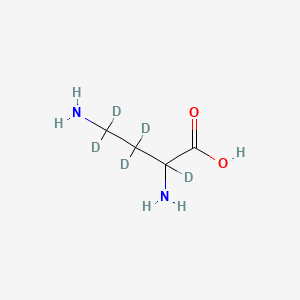

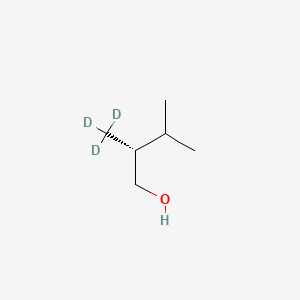

“rac-1,2-Dipalmitoylglycerol-d5” is a labelled form of 1,2-Dipalmitoylglycerol (1,2-DPG). It is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . Its molecular formula is C35H63D5O5 and its molecular weight is 573.94 .

Molecular Structure Analysis

The molecular structure of “rac-1,2-Dipalmitoylglycerol-d5” is represented by the formula C35H63D5O5 . The InChI representation isInChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D . Physical And Chemical Properties Analysis

The molecular weight of “rac-1,2-Dipalmitoylglycerol-d5” is 573.94 . Its molecular formula is C35H63D5O5 . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Enantiomeric Separation and Triacylglycerol Analysis

- Separation of Asymmetric Triacylglycerol: Recycle high-performance liquid chromatography (HPLC) with a chiral column has been used for the enantiomeric separation of asymmetric triacylglycerols (TAGs) like 1,2-dipalmitoylglycerol. This method is crucial for analyzing the composition of TAGs in substances like palm oil (Nagai et al., 2011).

Surface Properties and Lipid Research

- Dynamic Surface Properties: The dynamic surface pressure-area properties of rac-1,2-dipalmitoylglycerol have been investigated, revealing its interaction with other lipids like cholesterol, significantly affecting surface properties. This research is valuable for understanding lipid interactions and behavior at surfaces (Notter, Tabak, & Mavis, 1980).

Chemical Reactions and Synthesis

- Nucleophilic Substitution in Glycerol Derivatives: Studies on the formation of 1,3-diacylglycerol-2-phosphates from reactions involving 1,2-dipalmitoyl-3-iodoeoxy-rac-glycerol highlight the chemical reactivity and potential for synthesis of complex glycerol derivatives (Aneja & Davies, 1974).

Pharmacological and Metabolic Studies

- Metabolism of Xenobiotic Triacylglycerols: Research into the metabolism of xenobiotic triacylglycerols like rac-1,2-dipalmitoylglycerol provides insights into how these compounds are processed in biological systems, influencing drug design and toxicity studies (Haselden, Hutson, & Dodds, 1998).

Polymorphism and Physical Chemistry

- Study of Polymorphism in Diglycerides: Investigations into the polymorphism of compounds like 1,2-dipalmitoyl-rac-glycerol enhance our understanding of their physical and chemical properties, which is crucial in fields like food science and material engineering (Shannon et al., 2010).

Interaction with Biological Molecules

- Interaction with Phosphatidylcholine: Studies exploring the interaction of diacylglycerols like 1,2-dipalmitoylglycerol with phosphatidylcholine provide essential data on lipid-lipid interactions, relevant to membrane biology and the development of lipid-based drug delivery systems (Ortiz, Villalaín, & Gomez-Fernandez, 1988).

Mechanism of Action

“rac-1,2-Dipalmitoylglycerol-d5” is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Safety and Hazards

properties

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-YYRBTATQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)